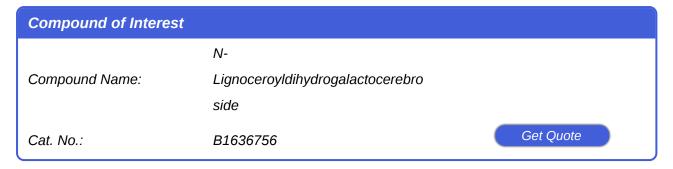


N-Lignoceroyldihydrogalactocerebroside: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyldihydrogalactocerebroside is a saturated glycosphingolipid, a member of the galactocerebroside family of lipids that are crucial components of the myelin sheath in the nervous system. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this specific lipid. It details the biosynthetic pathway, outlines experimental protocols for its extraction and analysis, and presents key quantitative data. This document is intended to serve as a valuable resource for researchers investigating the roles of myelin lipids in neurological health and disease, as well as for professionals involved in the development of therapeutics targeting lipid metabolism.

Introduction

Galactocerebrosides are a class of glycosphingolipids characterized by a ceramide backbone linked to a galactose sugar moiety. They are predominantly found in the myelin sheath, the insulating layer that surrounds neuronal axons, and are essential for its proper function and stability.[1][2][3] The specific composition of the fatty acid and sphingoid base of the ceramide can vary, giving rise to a diverse family of galactocerebrosides.



N-Lignoceroyldihydrogalactocerebroside is distinguished by two key features:

- N-lignoceroyl group: The ceramide contains lignoceric acid, a saturated fatty acid with a 24carbon chain (C24:0).
- Dihydro- sphingoid base: The sphingoid base is dihydrosphingosine (also known as sphinganine), which lacks the characteristic trans double bond found in sphingosine.

The presence of these saturated components gives N-

Lignoceroyldihydrogalactocerebroside distinct physicochemical properties that influence the structure and stability of the myelin membrane.

Discovery and Biosynthesis

The discovery of specific galactocerebroside species is intertwined with the broader history of lipid chemistry and the characterization of myelin. While the exact first isolation of **N-Lignoceroyldihydrogalactocerebroside** is not prominently documented, the understanding of its existence emerged from detailed analyses of the lipid composition of brain tissue. The term "dihydrosphingolipids" refers to sphingolipids that lack the C4-trans-double bond in their sphingoid backbone.[4][5][6]

The biosynthesis of **N-Lignoceroyldihydrogalactocerebroside** occurs in the endoplasmic reticulum and involves the enzymatic transfer of a galactose molecule to N-lignoceroyl-dihydrosphingosine (a dihydroceramide).

Biosynthetic Pathway

The key enzyme responsible for the final step in the synthesis of galactocerebrosides is UDP-galactose:ceramide galactosyltransferase (CGT).[7][8][9] This enzyme catalyzes the transfer of galactose from the activated sugar donor, UDP-galactose, to the ceramide acceptor.



De Novo Dihydroceramide Synthesis Serine + Palmitoyl-CoA Serine PalmitoyItransferase 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine reductase Dihydrosphingosine (Sphinganine) Ceramide Synthase (Lignoceric acid) Galactosylation N-Lignoceroyl-dihydrosphingosine **UDP-Galactose** (Dihydroceramide) UDP-galactose: ceramide galactosyltransferase (CGT) N-Lignoceroyldihydrogalactocerebroside

Biosynthesis of N-Lignoceroyldihydrogalactocerebroside

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Caption: Biosynthetic pathway of N-Lignoceroyldihydrogalactocerebroside.



Physicochemical Properties

Specific quantitative data for **N-Lignoceroyldihydrogalactocerebroside** is not extensively reported in readily available literature. However, based on its chemical structure, some properties can be inferred and are provided below.

Property	Value	Reference
CAS Number	76334-09-3	[1][8]
Molecular Formula	C48H95NO8	[1]
Molecular Weight	814.27 g/mol	[1]
Physical State	Solid	
Solubility	Soluble in organic solvents like chloroform-methanol mixtures. Insoluble in water.	
Melting Point	High, characteristic of long- chain saturated lipids.	-

Experimental ProtocolsIsolation from Bovine Brain

The following is a generalized protocol for the isolation of cerebrosides from brain tissue, which can be adapted for the specific enrichment of **N-Lignoceroyldihydrogalactocerebroside**. Bovine brain is a common source due to its high myelin content.

Materials:

- Bovine brain tissue
- Chloroform
- Methanol
- Saline solution (0.9% NaCl)



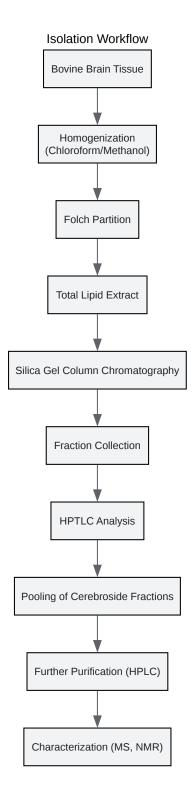
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform-methanol gradients)
- Rotary evaporator
- High-performance thin-layer chromatography (HPTLC) plates and developing chambers

Procedure:

- Homogenization and Lipid Extraction:
 - Homogenize fresh or frozen bovine brain tissue in a chloroform/methanol mixture (e.g., 2:1 v/v).
 - Filter the homogenate to remove solid debris.
 - Perform a Folch partition by adding saline to the extract to separate the lipid-containing lower phase from the aqueous upper phase.
 - Collect the lower chloroform phase containing the total lipids.
- Column Chromatography:
 - Concentrate the lipid extract using a rotary evaporator.
 - Apply the concentrated lipid extract to a silica gel column.
 - Elute the column with a gradient of chloroform and methanol. Cerebrosides typically elute with intermediate polarity solvent mixtures.
 - Collect fractions and monitor the lipid composition of each fraction by HPTLC.
- · Purification and Characterization:
 - Pool the fractions containing the desired cerebrosides.
 - Further purification can be achieved using additional chromatographic steps, such as preparative HPLC.



 The purified N-Lignoceroyldihydrogalactocerebroside can then be characterized by mass spectrometry and NMR spectroscopy.





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Caption: General workflow for the isolation of cerebrosides.

Analytical Methods

HPTLC is a rapid and effective method for the separation and qualitative analysis of cerebrosides.

- Stationary Phase: Silica gel 60 HPTLC plates.
- Mobile Phase: A common solvent system is chloroform/methanol/water in various ratios (e.g., 65:25:4, v/v/v).
- Visualization: Staining with a reagent such as orcinol-sulfuric acid followed by heating will reveal glycolipids as purple spots.

HPLC allows for the separation and quantification of different cerebroside species.

- Column: A normal-phase silica column or a reverse-phase C18 column can be used.
- Mobile Phase: For normal-phase HPLC, a gradient of hexane/isopropanol/water is often employed. For reverse-phase, a gradient of methanol/water may be used.
- Detection: An evaporative light scattering detector (ELSD) or mass spectrometer can be used for detection.

Mass spectrometry is a powerful tool for the structural elucidation of **N-Lignoceroyldihydrogalactocerebroside**. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

- Expected Molecular Ion: [M+H]+ at m/z 815.7, [M+Na]+ at m/z 837.7.
- Fragmentation Pattern: Tandem MS (MS/MS) will show characteristic fragmentation patterns.
 A key fragmentation is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the N-lignoceroyl-dihydrosphingosine (dihydroceramide) moiety and a fragment corresponding to the galactose residue. Further fragmentation of the



dihydroceramide will yield ions corresponding to the lignoceroyl and dihydrosphingosine components.

¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the identity and purity of the isolated compound. Specific chemical shifts for **N-Lignoceroyldihydrogalactocerebroside** are not widely published, but characteristic signals for the galactose moiety, the long acyl chain of lignoceric acid, and the dihydrosphingosine backbone would be expected.

Enzymatic Assay for UDP-galactose:ceramide galactosyltransferase (CGT)

This assay measures the activity of CGT by quantifying the transfer of radiolabeled galactose from UDP-[14C]galactose to a dihydroceramide acceptor.

Materials:

- Enzyme source (e.g., microsomes from cultured oligodendrocytes or brain tissue)
- N-lignoceroyl-dihydrosphingosine (acceptor substrate)
- UDP-[14C]galactose (donor substrate)
- Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and MnCl₂)
- Scintillation cocktail and counter

Procedure:

- Reaction Setup:
 - Prepare a reaction mixture containing the reaction buffer, enzyme source, and Nlignoceroyl-dihydrosphingosine.
 - Initiate the reaction by adding UDP-[14C]galactose.
 - Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

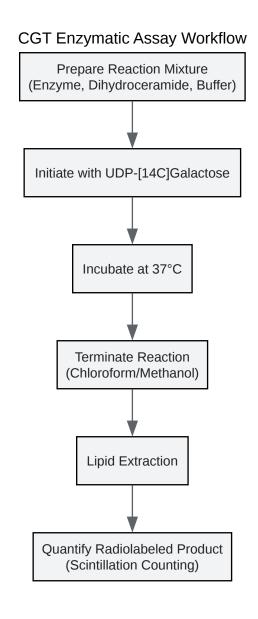
Foundational & Exploratory





- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding a chloroform/methanol mixture.
 - Perform a Folch partition to separate the lipid products into the chloroform phase.
- Quantification:
 - Evaporate the chloroform phase to dryness.
 - Redissolve the lipid residue in a suitable solvent.
 - Quantify the amount of radiolabeled N-Lignoceroyldihydrogalactocerebroside formed using a scintillation counter.





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Caption: Workflow for the enzymatic assay of CGT.

Role in Cellular Processes and Disease

Galactocerebrosides, including the N-lignoceroyl dihydro form, are integral to the structure and function of myelin. Their long, saturated acyl chains contribute to the formation of a tightly



packed and stable lipid bilayer, which is essential for the insulating properties of the myelin sheath.

While the direct involvement of **N-Lignoceroyldihydrogalactocerebroside** in specific signaling pathways is not well-documented, the metabolism of sphingolipids, in general, is known to produce bioactive molecules. For instance, the breakdown of ceramides can lead to the formation of sphingosine and sphingosine-1-phosphate, which are potent signaling molecules. The accumulation of certain sphingolipids due to defects in their catabolism is characteristic of several lysosomal storage diseases, such as Krabbe disease, which is caused by a deficiency in the enzyme galactocerebrosidase.

Conclusion

N-Lignoceroyldihydrogalactocerebroside is a key saturated galactosylceramide in the myelin sheath. Its unique structure contributes to the stability and insulating properties of myelin. While specific data on this molecule are limited, established methods for the isolation and characterization of cerebrosides provide a strong framework for its study. Further research into the specific roles of **N-Lignoceroyldihydrogalactocerebroside** and other dihydroglycosphingolipids will undoubtedly enhance our understanding of myelin biology and the pathology of demyelinating diseases.

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